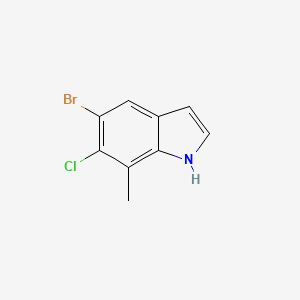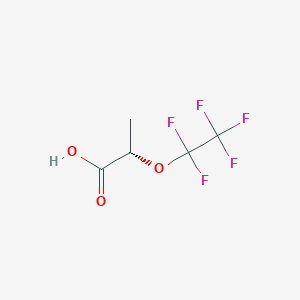
tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3,6-dihydro-2H-pyran-3-yl carbonate: is an organic compound with the molecular formula C10H16O4. It is a carbonate ester derived from tert-butyl alcohol and 3,6-dihydro-2H-pyran-3-ol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate typically involves the reaction of tert-butyl chloroformate with 3,6-dihydro-2H-pyran-3-ol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3,6-dihydro-2H-pyran-3-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form tert-butyl alcohol and 3,6-dihydro-2H-pyran-3-ol.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: tert-Butyl alcohol and 3,6-dihydro-2H-pyran-3-ol.
Substitution: Various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3,6-dihydro-2H-pyran-3-yl carbonate is used as a protecting group for alcohols in organic synthesis. It helps in preventing unwanted reactions at the hydroxyl group during multi-step synthesis .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and solubility. It is also explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its unique reactivity makes it valuable in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate involves its ability to act as a protecting group. It forms stable carbonate esters with hydroxyl groups, preventing them from participating in unwanted reactions. This stability is due to the electron-withdrawing nature of the carbonate group, which reduces the nucleophilicity of the hydroxyl group .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but contains a carbamate group instead of a carbonate.
tert-Butyl (2R,6S)-6-methyl-5-oxo-5,6-dihydro-2H-pyran-2-yl carbonate: A related compound with a different substitution pattern on the pyran ring.
Uniqueness: tert-Butyl 3,6-dihydro-2H-pyran-3-yl carbonate is unique due to its specific reactivity and stability as a protecting group. Its ability to form stable esters with hydroxyl groups makes it particularly valuable in multi-step organic synthesis .
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate |
InChI |
InChI=1S/C10H16O4/c1-10(2,3)14-9(11)13-8-5-4-6-12-7-8/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
FRMDWJCFXIBOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1COCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-ditert-butyl-6-[(Z)-hydroxyiminomethyl]phenol](/img/structure/B11754037.png)


![3'-Methoxyspiro[cyclohexane-1,1'-isochroman]-4-one](/img/structure/B11754064.png)

![(4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one](/img/structure/B11754073.png)

![(2E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one](/img/structure/B11754084.png)
![1-Ethyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11754097.png)
![9,11-Methanobenzo[b][1,10]phenanthroline, 8,9,10,11-tetrahydro-10,10-dimethyl-, (9S,11S)-](/img/structure/B11754098.png)

![6-Amino-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B11754113.png)
